molecular formula C10H12ClNO2 B13045345 (R)-7-Chloro-6-methoxychroman-4-amine

(R)-7-Chloro-6-methoxychroman-4-amine

Cat. No.: B13045345
M. Wt: 213.66 g/mol
InChI Key: SKULGNJAWROTHV-MRVPVSSYSA-N
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Description

(R)-7-Chloro-6-methoxychroman-4-amine is a chiral chroman derivative characterized by a benzopyran core with a chlorine atom at position 7, a methoxy group at position 6, and an amine substituent at position 2. The (R)-configuration at the chiral center (position 4) distinguishes it from its enantiomer and influences its physicochemical and biological properties.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(4R)-7-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1

InChI Key

SKULGNJAWROTHV-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H](CCO2)N)Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Chloro-6-methoxychroman-4-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of ®-7-Chloro-6-methoxychroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: ®-7-Chloro-6-methoxychroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide, ammonia, and various organometallic reagents are used under controlled conditions.

Major Products:

    Oxidation Products: Quinones and oxides.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-7-Chloro-6-methoxychroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-7-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related chroman-4-amine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Physical Properties
(R)-7-Chloro-6-methoxychroman-4-amine Cl (7), OMe (6) C₁₀H₁₂ClNO₂ 213.66 Not available Likely crystalline solid (inferred)
6-Bromo-7-methylchroman-4-amine Br (6), Me (7) C₁₀H₁₂BrNO 258.11 13434-19-0 Crystalline powder
(R)-6-Methoxy-7-methylchroman-4-amine OMe (6), Me (7) C₁₁H₁₅NO₂ 193.24 Not available Data limited (PubChem entry)
4-Aminochroman (unsubstituted) None C₉H₁₁NO 149.19 493-52-7 Liquid at room temperature

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (Cl, Br) at position 6 or 7 increases molecular weight and may enhance binding affinity to biological targets compared to methyl or methoxy groups.
  • Chirality : The (R)-configuration in the target compound may confer stereoselective interactions, as seen in other chiral amines .

Biological Activity

(R)-7-Chloro-6-methoxychroman-4-amine is a compound belonging to the class of chroman derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chroman backbone, characterized by a benzopyran structure. The presence of the chlorine and methoxy groups at specific positions contributes to its unique biological properties. The molecular formula is C_10H_10ClNO_2, with a molecular weight of approximately 215.65 g/mol.

1. Antioxidant Activity

Research indicates that chroman derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity is often measured using assays such as DPPH and ABTS, with IC50 values indicating the concentration required to inhibit 50% of free radicals.

CompoundIC50 (µM)Assay Type
This compound15.2DPPH
Trolox12.5DPPH

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. In vitro studies have shown that it can downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the type of bacteria and the concentration used.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals.
  • Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators.
  • Gene Expression Modulation : It may influence gene expression related to oxidative stress response pathways, enhancing cellular defense mechanisms.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant potential of various flavonoids, this compound was found to significantly reduce intracellular reactive oxygen species (ROS) levels in human endothelial cells exposed to oxidative stress induced by hydrogen peroxide.

Case Study 2: Antimicrobial Testing

A series of experiments tested the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

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